

dimenhydrinate BCS classification solubility permeability

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Compound Focus: Dimenhydrinate

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BCS Classification and Fundamental Properties

The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability.

Property	BCS Classification	Details
BCS Class	Class II [1]	Low Solubility, High Permeability
Aqueous Solubility	Poor (Low) [2] [3] [1]	Characterized as poorly soluble in water.
Bioavailability	Poor [1]	Low solubility is a major factor limiting its bioavailability.
Permeability	High (Evidence-Based)	As a salt of diphenhydramine, it is expected to have high permeability. Diphenhydramine, its primary component, has demonstrated efficient, pH-dependent transport across intestinal epithelia in Caco-2 cell models, indicating a carrier-mediated process [4] [5].

Solubility and Formulation Strategies

Dimenhydrinate's poor solubility presents a significant challenge in drug development, driving the exploration of advanced formulation techniques.

Strategy	Formulation Details	Experimental Findings
<p> Self-Emulsifying Drug Delivery Systems (SEDDS) [2] A pre-concentrate of oils, surfactants (e.g., Labrasol), and co-surfactants (e.g., Transcutol HP) that forms a fine emulsion (60-220 nm droplets) upon aqueous dilution. Permeation Enhancement: SEDDS increased drug permeability across bovine nasal mucosa by up to 2.8-fold compared to an unformulated drug solution [2]. Nasal Delivery: Posited as a promising approach for rapid systemic delivery, bypassing first-pass metabolism [2]. Fast-Dissolving Oral Films [3] Uses hydrophilic polymer (HPMC E5) and a co-solvent (ethanol) to enhance solubility. Incorporates superdisintegrants (croscarmellose sodium) for rapid breakdown. Rapid Release: Optimized films disintegrated in approximately 25 seconds and achieved over 99% drug release within 210 seconds [3]. Pediatric Use: Designed as a patient-friendly dosage form, especially for vomiting patients [3]. Supercritical Fluid Technology [1] Uses supercritical CO₂ (with/without ethanol co-solvent) as a solvent for processing. Aims to create advanced drug delivery systems by improving dissolution properties. Solubility Data: Research measured dimenhydrinate solubility in supercritical CO₂ across pressures (17-41 MPa) and temperatures (308-348 K) to design efficient formulation processes [1]. </p>		

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these studies, here are the core methodologies.

Protocol 1: Development and Evaluation of SEDDS [2]

- **Solubility Studies:** Dissolve an excess of **dimenhydrinate** in various oils, surfactants, and co-surfactants. Mix at 40°C and 1000 rpm. Determine the amount dissolved via HPLC to select optimal excipients.
- **Formulation Construction:** Mix selected excipients in different ratios. Visually inspect for phase separation or turbidity. Construct pseudo-ternary phase diagrams to define the emulsion region.

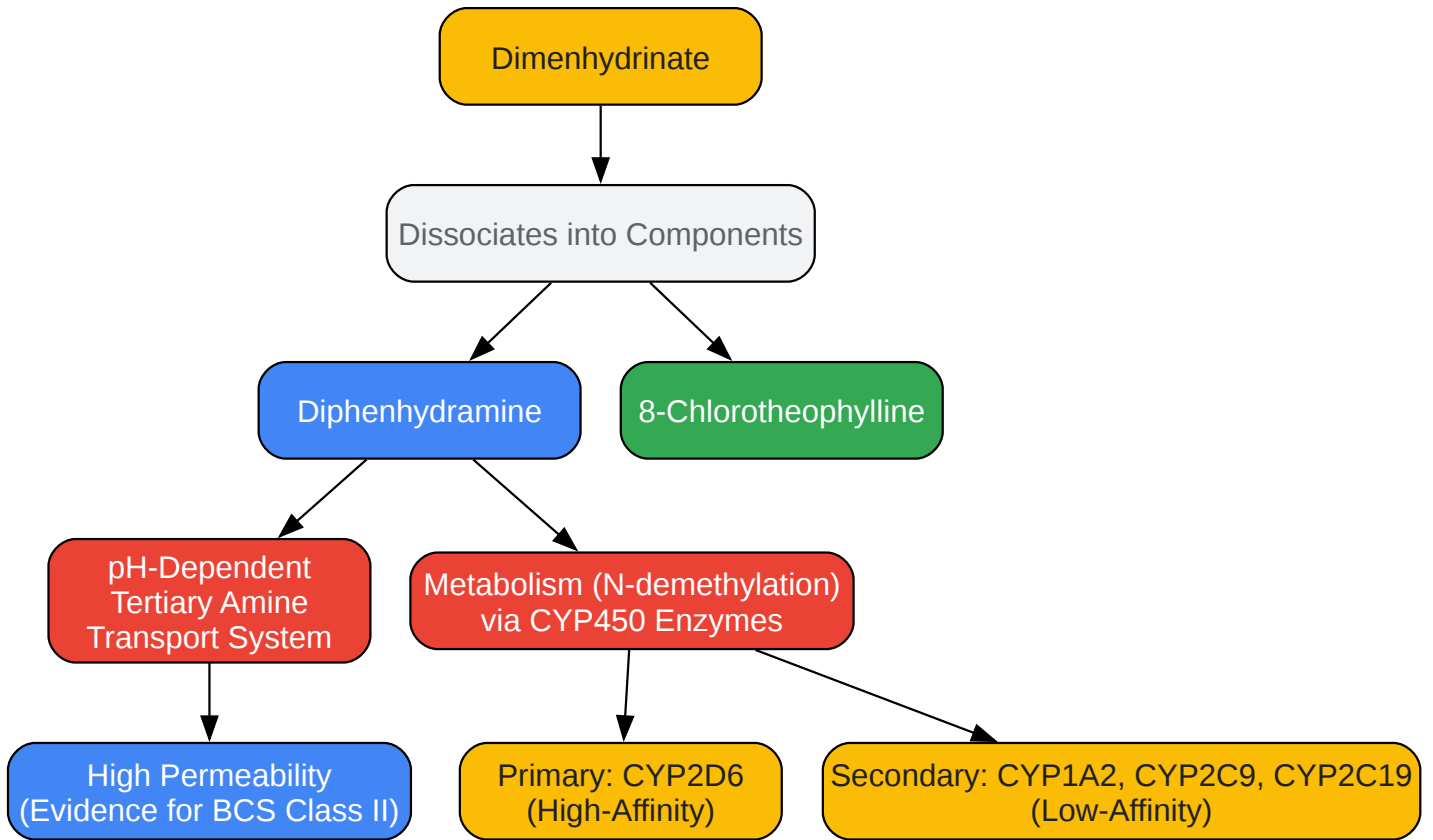
- **Drug Loading:** Load the optimized pre-concentrate with **dimenhydrinate** (e.g., 7.5% m/v).
- **In Vitro Permeation Testing:** Use excised bovine nasal mucosa mounted in diffusion cells. Emulsify the SEDDS pre-concentrate in Ringer's solution (e.g., 1:1 ratio) and apply to the donor compartment. Measure drug permeation over time.
- **Droplet Size Analysis:** Determine the emulsion droplet size and polydispersity index (PDI) using photon correlation spectroscopy (PCS).

Protocol 2: Preparation of Fast-Dissolving Oral Films [3]

- **Polymer Solution:** Dissolve hydroxypropyl methyl cellulose (HPMC E5) in distilled water with magnetic stirring.
- **Drug Solution:** Dissolve **dimenhydrinate** in a water-ethanol co-solvent mixture (e.g., 1:1) to enhance solubility.
- **Mixing:** Combine the polymer solution with plasticizer (PEG 400), superdisintegrant (croscarmellose sodium), sweetener, and flavoring agent. Add the drug solution and stir until homogeneous.
- **Casting and Drying:** Pour the solution onto a petri dish and allow to dry at room temperature for 24 hours.
- **Evaluation:** Cut the film to size and test for critical quality attributes: disintegration time, drug content uniformity, folding endurance, and dissolution profile.

Permeability and Metabolism Pathways

The high permeability of **dimenhydrinate** is largely attributed to its diphenhydramine component, which is actively transported, and its metabolism involves several key cytochrome P450 enzymes.



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This diagram illustrates the dissociation, absorption, and primary metabolic pathway of **dimenhydrinate**, which is primarily mediated by the high-affinity enzyme CYP2D6 [6] [7]. This has direct clinical relevance, as co-administration with CYP2D6 inhibitors (like diphenhydramine itself) can significantly alter the disposition of other drugs that are CYP2D6 substrates [8].

Conclusion

In summary, **dimenhydrinate** is a BCS Class II API whose development is focused on overcoming poor solubility. Advanced formulation strategies like SEDDS and fast-dissolving films, alongside a solid understanding of its permeability and metabolic pathways, are key to enhancing its therapeutic performance.

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